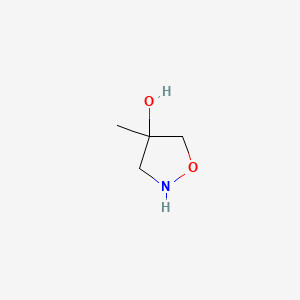![molecular formula C8H18N2O B13239631 [3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
[3-(tert-Butoxy)cyclobutyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(tert-Butoxy)cyclobutyl]hydrazine is a chemical compound with the molecular formula C8H18N2O It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with a tert-butoxy group
Méthodes De Préparation
The synthesis of [3-(tert-Butoxy)cyclobutyl]hydrazine typically involves the reaction of cyclobutyl derivatives with tert-butyl alcohol and hydrazine. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
[3-(tert-Butoxy)cyclobutyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[3-(tert-Butoxy)cyclobutyl]hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Similar compounds to [3-(tert-Butoxy)cyclobutyl]hydrazine include other cyclobutyl derivatives and hydrazine derivatives. Compared to these compounds, this compound is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Comparaison Avec Des Composés Similaires
- Cyclobutylhydrazine
- tert-Butylhydrazine
- Cyclobutylamine
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]hydrazine |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)11-7-4-6(5-7)10-9/h6-7,10H,4-5,9H2,1-3H3 |
Clé InChI |
WENHEHUVBWEHFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CC(C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


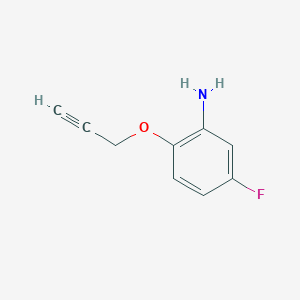
![2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239554.png)
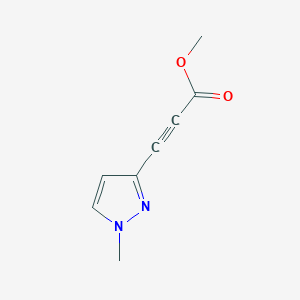
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13239572.png)

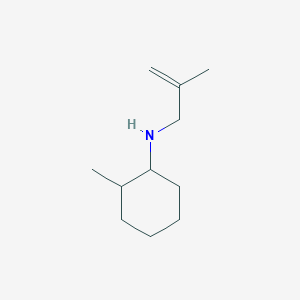

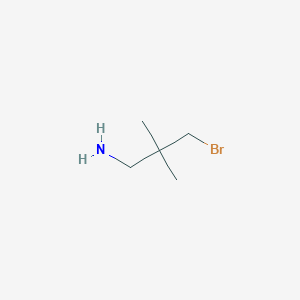
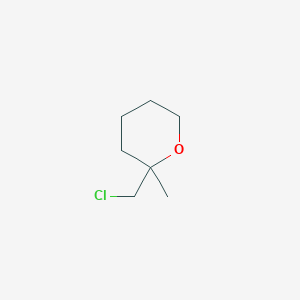
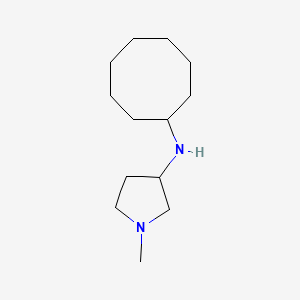
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)
![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
